molecular formula C11H12O3S B14411893 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester CAS No. 83182-17-6

2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester

Cat. No.: B14411893
CAS No.: 83182-17-6
M. Wt: 224.28 g/mol
InChI Key: YJTCZYIDZLUIOF-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester is an organic compound with a unique structure that includes a phenylsulfinyl group attached to the propenoic acid moiety

Preparation Methods

The synthesis of 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of ethyl acrylate with a phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or ethers.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -10°C to room temperature. Major products formed from these reactions include sulfone derivatives, sulfides, amides, and ethers.

Scientific Research Applications

2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can interact with enzymes and proteins, leading to the inhibition or activation of specific biological processes. The ester group can undergo hydrolysis to release the active propenoic acid moiety, which can further interact with cellular components.

Comparison with Similar Compounds

Similar compounds to 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester include:

    2-Propenoic acid, ethyl ester:

    2-Propenoic acid, 3-phenyl-, ethyl ester:

The uniqueness of this compound lies in the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

83182-17-6

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 2-(benzenesulfinyl)prop-2-enoate

InChI

InChI=1S/C11H12O3S/c1-3-14-11(12)9(2)15(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3

InChI Key

YJTCZYIDZLUIOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)S(=O)C1=CC=CC=C1

Origin of Product

United States

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